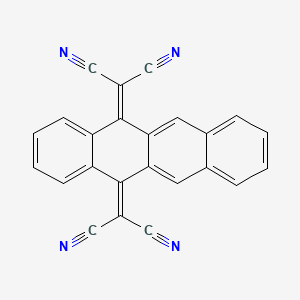
2,2'-(Tetracene-5,12-diylidene)dipropanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is an organic compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propanedinitrile groups attached to the tetracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile typically involves the condensation of tetracene-5,12-dione with malononitrile. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracene-5,12-dione derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic core of tetracene allows for electrophilic substitution reactions, introducing different substituents onto the tetracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Tetracene-5,12-dione derivatives.
Reduction: Amino-tetracene derivatives.
Substitution: Halogenated or nitrated tetracene derivatives.
科学研究应用
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile has several scientific research applications:
Organic Electronics: Due to its electronic properties, it is used in the development of organic semiconductors and photovoltaic cells.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Biological Research:
作用机制
The mechanism of action of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile involves its ability to interact with electron-rich and electron-deficient species. The compound can participate in charge transfer interactions, making it a valuable component in organic electronic devices. Its molecular targets include various organic and inorganic molecules, and it can influence pathways related to electron transport and energy transfer.
相似化合物的比较
Similar Compounds
Tetracyanoquinodimethane: Another compound with similar electronic properties, used in organic electronics.
Tetracene-5,12-dione: A precursor in the synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile.
Propanedinitrile, 2,2’-(5,12-naphthacenediylidene)bis-: A structurally related compound with similar applications.
Uniqueness
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is unique due to its specific combination of the tetracene core and propanedinitrile groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with tailored electronic characteristics.
属性
CAS 编号 |
120086-24-0 |
|---|---|
分子式 |
C24H10N4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-[12-(dicyanomethylidene)tetracen-5-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H10N4/c25-11-17(12-26)23-19-7-3-4-8-20(19)24(18(13-27)14-28)22-10-16-6-2-1-5-15(16)9-21(22)23/h1-10H |
InChI 键 |
LKOVXNSCFZCCOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C#N)C#N)C4=CC=CC=C4C3=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


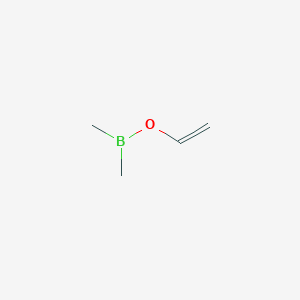
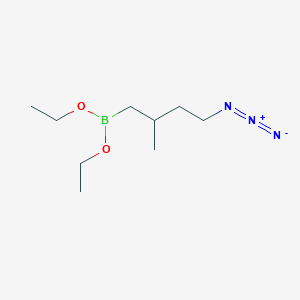
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
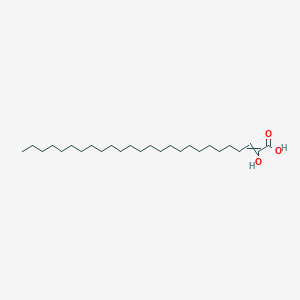
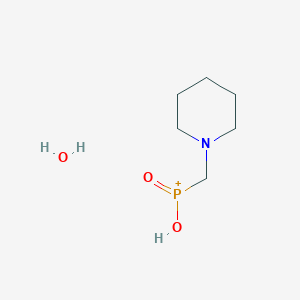
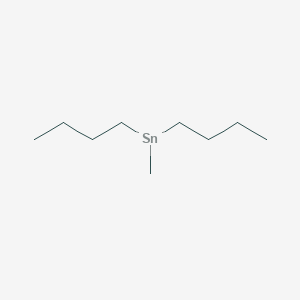
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

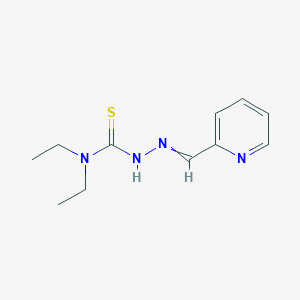
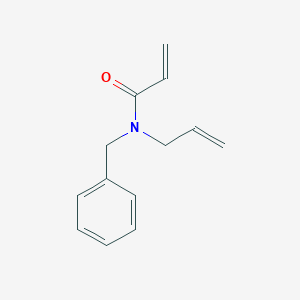

![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)

